2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC18896477
Molecular Formula: C20H13ClFN3O3S
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13ClFN3O3S |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | 2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H13ClFN3O3S/c21-12-3-1-6-15(9-12)25-19(27)18-16(7-8-29-18)24(20(25)28)11-17(26)23-14-5-2-4-13(22)10-14/h1-10H,11H2,(H,23,26) |
| Standard InChI Key | HTKDGZSLUDINDR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Introduction
The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the class of heterocyclic compounds. It features a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine structures. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals where it may exhibit therapeutic properties against various diseases.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. A common synthetic route begins with the condensation of 3-chlorobenzaldehyde with thiourea to produce an intermediate compound, which is then reacted with a suitable acetamide derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include organic solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid to facilitate the reactions.
Potential Biological Activities
Compounds with a thienopyrimidine framework have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of chlorophenyl and fluorophenyl groups may enhance these effects through increased lipophilicity and improved interaction with biological targets. Specific studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit certain enzyme activities and exhibit cytotoxic effects against various cancer cell lines.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions to modify its structure and enhance its biological activity or alter its pharmacokinetic properties. Typical reactions include:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Nucleophiles (amines or thiols) | Presence of sodium hydroxide |
These reactions allow for the exploration of different biological properties and applications in medicinal chemistry.
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